An In-depth Technical Guide to Bis(2-chloroethyl)amine Hydrochloride: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to Bis(2-chloroethyl)amine Hydrochloride: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-chloroethyl)amine hydrochloride, also known as nornitrogen mustard hydrochloride, is a bifunctional alkylating agent and a key intermediate in the synthesis of various chemotherapeutic agents.[1][2] Its high reactivity, stemming from the two chloroethyl groups, allows it to form covalent linkages with cellular nucleophiles, most notably DNA. This interaction leads to the formation of DNA adducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of bis(2-chloroethyl)amine hydrochloride, offering valuable information for researchers in chemistry and oncology.
Chemical Structure and Identifiers
Bis(2-chloroethyl)amine hydrochloride is the hydrochloride salt of the secondary amine bis(2-chloroethyl)amine. The presence of the hydrochloride group enhances its stability and water solubility.
| Identifier | Value |
| IUPAC Name | 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride[5] |
| Synonyms | N,N-Bis(2-chloroethyl)amine hydrochloride, Nor-nitrogen mustard hydrochloride, HN2 hydrochloride |
| CAS Number | 821-48-7 |
| Molecular Formula | C₄H₁₀Cl₃N |
| Molecular Weight | 178.49 g/mol |
| InChI | InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |
| InChIKey | YMDZDFSUDFLGMX-UHFFFAOYSA-N |
| Canonical SMILES | C(CCl)NCCCl.Cl |
Physicochemical and Spectral Properties
This compound presents as a white to light beige crystalline powder. It is soluble in water.
| Property | Value | Source |
| Melting Point | 212-214 °C (lit.) | |
| 210-215 °C | ||
| 219.5 °C | ||
| Density | 1.19 g/cm³ | |
| Water Solubility | Soluble | |
| Appearance | White to beige crystalline powder | |
| 1H NMR | Spectrum available, consistent with structure | |
| 13C NMR | Spectrum available | |
| Infrared (IR) Spectrum | Conforms to structure |
Note: Detailed spectral data with peak assignments are available in spectral databases but are not explicitly detailed in the search results.
Mechanism of Action: DNA Alkylation
The biological activity of bis(2-chloroethyl)amine is predicated on its ability to act as a potent DNA alkylating agent. The mechanism is a two-step process initiated by intramolecular cyclization.
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Aziridinium Ion Formation: The lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion to form a highly reactive aziridinium (ethyleneiminium) cation intermediate.
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DNA Alkylation: This electrophilic aziridinium ion is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine.
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Cross-linking: The process repeats with the second chloroethyl arm, allowing the molecule to bind to a second guanine base. This results in the formation of a covalent interstrand cross-link (ICL), physically linking the two strands of the DNA double helix. Intrastrand cross-links and monofunctional adducts also occur.
These DNA lesions are highly cytotoxic as they create a complete block to DNA replication and transcription, processes essential for cell survival and proliferation.
Caption: Mechanism of DNA alkylation by bis(2-chloroethyl)amine.
Cellular Response and Signaling Pathways
The formation of DNA interstrand cross-links triggers a complex cellular response, primarily the DNA Damage Response (DDR) pathway, which can ultimately lead to programmed cell death (apoptosis).
The cell cycle is arrested, typically in the G2 phase, to allow time for DNA repair. Key signaling cascades involving proteins such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated. If the DNA damage is too extensive to be repaired by pathways like Homologous Recombination (HRR), the cell is directed towards apoptosis. This process involves the activation of a cascade of enzymes called caspases, including the initiator caspase-9 and the effector caspase-3, which execute the dismantling of the cell.
Caption: Simplified signaling pathway from DNA damage to apoptosis.
Experimental Protocols
Synthesis via Chlorination of Diethanolamine
A common and established method for synthesizing bis(2-chloroethyl)amine hydrochloride is the reaction of diethanolamine with thionyl chloride (SOCl₂).
Materials:
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Diethanolamine
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Thionyl chloride
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Dichloroethane (or Chloroform)
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Methanol (for quenching)
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Round-bottom flask with reflux condenser
Procedure:
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In a 1 L round-bottom flask, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of dichloroethane.
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Slowly add 51.0 mL of thionyl chloride to the stirred solution. The addition is exothermic and may require cooling to maintain control. A solid suspension may form immediately.
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Warm the mixture to approximately 50°C. The initial suspension should dissolve.
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Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. During reflux, the crystalline hydrochloride salt product will precipitate from the solution.
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After 3 hours, cool the mixture and quench the reaction by carefully adding 20 mL of methanol.
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Remove the solvents (dichloroethane, excess thionyl chloride, and methanol) under reduced pressure using a rotary evaporator.
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The final product, a white crystalline solid, is obtained in a nearly quantitative yield.
Caption: General workflow for the synthesis of the target compound.
Purification by Recrystallization
The crude product can be purified by recrystallization to remove impurities.
Procedure:
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Dissolve the crude bis(2-chloroethyl)amine hydrochloride in a minimal amount of a hot solvent, such as acetone or a methanol/diethyl ether mixture.
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Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
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Further cool the solution in an ice bath to maximize crystal yield.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
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Dry the crystals under a high vacuum to remove all residual solvent.
Safety and Handling
Bis(2-chloroethyl)amine hydrochloride is a hazardous chemical and must be handled with extreme caution in a well-ventilated area, preferably a chemical fume hood.
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Hazard Statements: Harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.
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Handling: Avoid creating dust. Do not breathe dust, vapor, or mist. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, well-ventilated place below 15°C in a tightly closed container. Keep away from strong oxidizing agents and strong bases.
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First Aid:
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Eyes: Immediately flush with plenty of water for at least 30 minutes. Seek immediate medical attention.
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Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
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References
- 1. Mechanism of cell death resulting from DNA interstrand cross-linking in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(2-chloroethyl)amine hydrochloride(821-48-7) 13C NMR [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]


